N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a compound that can be inferred to have potential pharmacological applications based on the structural motifs it contains. Furan and pyridine rings are common in various biologically active molecules. The compound's structure suggests it could interact with biological targets, potentially leading to therapeutic effects. Although the provided papers do not directly discuss this specific compound, they do explore related structures and their biological activities, which can provide insights into the possible applications of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide.
Synthesis Analysis
The synthesis of related compounds involves the use of furfurylamines and ynones, followed by oxidation to create spiro-lactams and polysubstituted pyrroles . This method, which likely proceeds via a free-radical pathway, indicates that similar synthetic strategies could be employed for the synthesis of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide. The synthesis of N-(Pyridin-3-yl)benzamides and benzo(4,5)furo(3,2-b)pyridines also provides a foundation for the synthesis of related compounds, suggesting that N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide could be synthesized through similar pathways involving iminophosphoranes or other intermediates.
Molecular Structure Analysis
The molecular structure of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is not directly analyzed in the provided papers. However, the structure-activity relationships of similar compounds, such as the alpha7 neuronal nicotinic acetylcholine receptor agonist , and selective inhibitors of human aldosterone synthase , suggest that the arrangement of functional groups and the overall three-dimensional conformation of such molecules are critical for their biological activity. The presence of the furan and pyridine rings, as well as the benzamide moiety, is likely to contribute to the binding affinity and selectivity of the compound towards its biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds containing furan and pyridine rings can be complex. The papers describe the use of oxidative cyclization and a tandem aza-Wittig–electrocyclization process to create structurally complex molecules. These reactions highlight the potential for N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide to undergo various chemical transformations, which could be exploited in the synthesis of derivatives with enhanced or altered biological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For instance, the compound PHA-543,613 exhibits rapid brain penetration and high oral bioavailability in rats, which could suggest that N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide might also possess favorable pharmacokinetic properties. The solubility, stability, and reactivity of the compound would be influenced by the presence of the furan and pyridine rings, as well as the benzamide group.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(19-12-15-7-4-10-21-15)13-5-3-6-14(11-13)22-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHZSFGERWUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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